molecular formula C7H12N4 B13197911 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine

Cat. No.: B13197911
M. Wt: 152.20 g/mol
InChI Key: TWUYPDDJXUDDCM-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is a compound that features both an imidazole ring and a pyrrolidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidine ring is a saturated five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of amido-nitriles to form substituted imidazoles. This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the pyrrolidine ring.

    Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyrrolidine rings.

Scientific Research Applications

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)pyrrolidin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other functional groups in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Pyrrolidine: A simpler compound with a similar pyrrolidine ring structure.

    Histidine: An amino acid that contains an imidazole ring.

    Metronidazole: An antibiotic that contains an imidazole ring.

Uniqueness

4-(1H-Imidazol-5-yl)pyrrolidin-3-amine is unique due to the combination of both an imidazole ring and a pyrrolidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like imidazole or pyrrolidine alone.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)pyrrolidin-3-amine

InChI

InChI=1S/C7H12N4/c8-6-2-9-1-5(6)7-3-10-4-11-7/h3-6,9H,1-2,8H2,(H,10,11)

InChI Key

TWUYPDDJXUDDCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CN=CN2

Origin of Product

United States

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